N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide
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Overview
Description
N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide is a compound that belongs to the class of piperidines Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and other conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with histamine receptors, thereby influencing allergic responses .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar piperidine structure.
Promethazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
Molecular Formula |
C21H25ClN2O |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O/c1-23(14-17-7-3-2-4-8-17)21(25)19-10-6-12-24(16-19)15-18-9-5-11-20(22)13-18/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3 |
InChI Key |
IAZWNNACOSEBDJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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